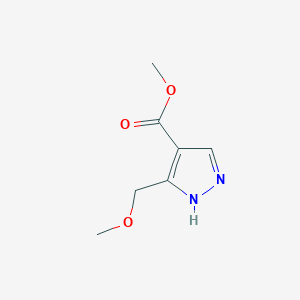

3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester

Description

3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester (CAS RN: 23170-45-8) is a pyrazole derivative characterized by a methoxymethyl substituent at position 3 and a methyl ester group at position 4. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol . Synonyms include methyl 3-methyl-1H-pyrazole-4-carboxylate and methyl 5-methyl-1H-pyrazole-4-carboxylate .

Propriétés

IUPAC Name |

methyl 5-(methoxymethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-4-6-5(3-8-9-6)7(10)12-2/h3H,4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKYHCGUBVWJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the reaction of 3-methoxymethyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as recrystallization and distillation to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyrazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester, exhibit promising antitumor properties. A study focusing on the structure-activity relationship of pyrazole derivatives found that modifications to the pyrazole ring, such as the introduction of methoxymethyl groups, can enhance bioavailability and potency against cancer cell lines .

Mechanism of Action

The compound is believed to function by inhibiting specific enzymes associated with tumor growth. For instance, it has been noted that the introduction of a methoxymethyl substituent improves the permeability of the compound across cellular membranes, which is crucial for its effectiveness as a therapeutic agent .

Agricultural Applications

Fungicidal Properties

3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester is also explored for its fungicidal properties. The compound can be utilized in developing fungicides due to its ability to inhibit fungal growth effectively. A related compound, 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, has demonstrated significant efficacy in controlling harmful fungi, suggesting that similar derivatives could offer effective solutions in agricultural pest management .

Case Study: Fungicide Development

In a patent application detailing the synthesis of pyrazole derivatives for agricultural use, it was highlighted that these compounds could be formulated into fungicidal compositions. The annual production of fungicides exceeds 30,000 metric tons, indicating a substantial market for improved formulations that include compounds like 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester .

Mécanisme D'action

The mechanism of action of 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 3-methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester and related compounds:

Key Findings:

Ester Group Impact :

- Methyl esters (e.g., target compound) are generally more lipophilic than ethyl esters, which may influence pharmacokinetic properties such as absorption and metabolism .

- Ethyl esters (e.g., compound 4c in ) are associated with enhanced anti-inflammatory activity, possibly due to prolonged half-life .

Methylsulfanyl: Enhances electron density at the pyrazole core, possibly improving binding to thiol-containing targets . Amino: Increases polarity and hydrogen-bonding capacity, useful in designing water-soluble derivatives .

Biological Activity: Analogs with sulfamoyl or methylsulfanyl groups exhibit antimicrobial or anti-inflammatory activities, suggesting that electronegative substituents at position 3 may enhance bioactivity .

Research Implications and Limitations

- Structural Diversity: Modifications at position 3 (e.g., methoxymethyl, chloro, amino) and the ester group (methyl vs. ethyl) significantly alter physicochemical and biological profiles.

- Data Gaps: Limited evidence on the target compound’s specific applications necessitates further pharmacological screening.

- Synthetic Utility : The compound’s ester group makes it a versatile intermediate for hydrolysis to carboxylic acids or transesterification reactions .

Activité Biologique

3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing information from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester can be represented as follows:

This structure includes a pyrazole ring, which is known for its diverse biological activities. The methoxymethyl and carboxylic acid functional groups contribute to the compound's solubility and reactivity.

Research indicates that compounds similar to 3-methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the pyrazole family have shown potential as inhibitors of enzymes such as plasma kallikrein, which is involved in inflammatory responses .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cell lines, suggesting potential anticancer properties .

- Receptor Modulation : Certain derivatives act as agonists or antagonists at specific receptors, influencing various signaling pathways .

Anticancer Activity

A series of studies have evaluated the antiproliferative activity of 3-methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester against various cancer cell lines. For instance:

- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).

- Results : The compound exhibited significant inhibition against these cell lines with IC50 values indicating effective concentrations for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. For example:

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 6i | 4-Methylphenyl | 10.5 | High NA inhibitory activity |

| 6j | OCH3 | 25.0 | Moderate activity |

| 6k | Cl | 30.0 | Lower activity |

This table illustrates how different substituents on the pyrazole ring can significantly alter biological potency, emphasizing the importance of electronic and steric effects in drug design .

Case Study 1: Inhibition of NA Activity

A study focusing on the inhibitory effects on neuraminidase (NA) revealed that compounds with specific substitutions at the pyrazole ring showed varying degrees of inhibition, with some achieving over 70% inhibition at concentrations as low as 10 μM. This highlights the potential for developing antiviral agents based on this scaffold .

Case Study 2: Anticancer Properties

In another investigation, a derivative containing a methoxy group displayed enhanced cytotoxicity against HeLa cells compared to its unsubstituted analogs. The enhanced activity was attributed to improved binding affinity to target proteins involved in cell cycle regulation .

Conclusion and Future Directions

The biological activity of 3-methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester presents promising avenues for research and development in pharmaceuticals. Its potential as an anticancer agent and enzyme inhibitor warrants further investigation into its pharmacokinetics and toxicity profiles.

Future studies should focus on:

- Detailed mechanistic studies to elucidate pathways affected by this compound.

- In vivo studies to assess therapeutic efficacy and safety.

- Development of novel derivatives to enhance biological activity while minimizing side effects.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Methoxymethyl-1H-pyrazole-4-carboxylate derivatives?

- Methodological Answer : Pyrazole-4-carboxylate esters are typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or acrylates. For example, in related compounds, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux conditions to form the pyrazole core, followed by esterification or functionalization at the 3-position (e.g., methoxymethylation) . Key steps include:

- Cyclization : Use of DMF-DMA (dimethylformamide dimethyl acetal) to facilitate ring closure.

- Esterification : Methylation via methyl iodide or transesterification with methanol under acidic conditions.

Reference Table :

| Step | Reagents/Conditions | Yield (%) | Characterization (e.g., NMR, IR) |

|---|---|---|---|

| Cyclization | Phenylhydrazine, DMF-DMA, 80°C | 65–75 | IR: 1704 cm⁻¹ (C=O) |

| Methoxymethylation | CH₃OCH₂Cl, K₂CO₃, DMF | 50–60 | ¹H NMR: δ 3.38 (s, OCH₃) |

Q. How are spectroscopic techniques utilized to confirm the structure of pyrazole-4-carboxylate esters?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester methyl group (δ 3.7–4.3 ppm for OCH₃), pyrazole ring protons (δ 7.8–8.5 ppm), and methoxymethyl substituents (δ 3.3–3.5 ppm) .

- IR Spectroscopy : Stretching vibrations for ester C=O (1700–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 271 [M⁺] for ethyl esters) and fragmentation patterns confirm substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 3-Methoxymethyl-1H-pyrazole-4-carboxylate esters?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions during methoxymethylation .

Data Contradiction Note : While reports 51% yield for azido derivatives under trifluoroacetic acid catalysis, other studies (e.g., ) achieve higher yields (75%) with DMF-DMA, suggesting substituent-dependent reactivity.

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for pyrazole derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Test compounds in liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that reduces in vivo efficacy .

- Prodrug Design : Modify ester groups (e.g., ethyl → tert-butyl) to enhance bioavailability.

- Ulcerogenicity Screening : Balance anti-inflammatory activity with gastrointestinal toxicity by comparing ED₅₀ (effective dose) and ulcer indices .

Reference Table :

| Compound | In Vitro IC₅₀ (COX-2) | In Vivo Anti-inflammatory Activity (ED₅₀) | Ulcerogenic Index |

|---|---|---|---|

| 4c | 0.8 µM | 25 mg/kg | 1.2 (mild) |

| Unmodified ester | 2.5 µM | >50 mg/kg | 3.5 (severe) |

Q. How do computational models aid in predicting the bioactivity of 3-Methoxymethyl-pyrazole derivatives?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for SAR (structure-activity relationship) studies .

- Molecular Docking : Simulate binding to COX-2 or other targets using software like AutoDock. For example, methoxymethyl groups may enhance hydrophobic interactions in the active site .

- ADMET Prediction : Tools like SwissADME estimate solubility (e.g., LogP ≈ 2.1 for methyl esters) and permeability .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.